molecular formula C10H14N2O3S B13538239 2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13538239
M. Wt: 242.30 g/mol
InChI Key: YQFVQBDMOZAALJ-UHFFFAOYSA-N
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Description

2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like the isobutylthio and carboxylic acid moieties makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a pyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-((Ethylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-((Propylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

2-((Isobutylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the isobutylthio group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(2-methylpropylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3S/c1-6(2)4-16-5-8-11-3-7(10(14)15)9(13)12-8/h3,6H,4-5H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

YQFVQBDMOZAALJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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